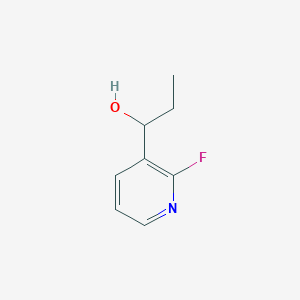
3-Pyridinemethanol, alpha-ethyl-2-fluoro-
Descripción general
Descripción
3-Pyridinemethanol, alpha-ethyl-2-fluoro- is a useful research compound. Its molecular formula is C8H10FNO and its molecular weight is 155.172. The purity is usually 95%.
BenchChem offers high-quality 3-Pyridinemethanol, alpha-ethyl-2-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Pyridinemethanol, alpha-ethyl-2-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis Methodologies
- Stannyl Radical-Mediated Cleavage of π-Deficient Heterocyclic Sulfones : This research demonstrates a new methodology for the synthesis of α-fluoro esters via stannyl radical-mediated cleavage, highlighting a route for desulfonylation to produce 2-fluoroalkanoates, which may involve "3-Pyridinemethanol, alpha-ethyl-2-fluoro-" or related compounds as intermediates or products (Wnuk, Ríos, Khan, & Hsu, 2000).
Electrochemical Processes
- Effects of Additives on Anodic Fluorination : Investigation into the anodic fluorination of ethyl α-(2-pyrimidylthio)acetate in ionic liquid hydrogen fluoride salts, potentially involving fluorinated pyridine derivatives as substrates or intermediates, to enhance the yield of fluorinated products (S. Inagi, T. Sawamura, & T. Fuchigami, 2008).
Volumetric Property Studies
- Comparative Study of the Volumetric Properties : This study compares the volumetric properties of aqueous solutions of 2-pyridinemethanol and 3-pyridinemethanol, providing insights into the effects of the primary alcohol functional group on inter/intramolecular and additional hydrophilic interactions (I. Kul, K. Bhat, M. Hums, Michael R. Miller, & Sevil Sener, 2013).
Photoelectrocatalytic Oxidation
- Photoelectrocatalytic Oxidation to Vitamin B3 : A pioneering study on the oxidation of 3-pyridinemethanol to 3-pyridinemethanal and Vitamin B3, using TiO2 nanotubes as photoanodes. This research highlights a novel application in synthesizing valuable chemical products through environmental-friendly processes (S. Yurdakal, S. Çetinkaya, M. Şarlak, L. Özcan, V. Loddo, & L. Palmisano, 2020).
Propiedades
IUPAC Name |
1-(2-fluoropyridin-3-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-2-7(11)6-4-3-5-10-8(6)9/h3-5,7,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZCIWSSUHWGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(N=CC=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
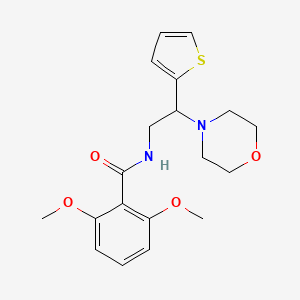
![ethyl 4-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2592947.png)
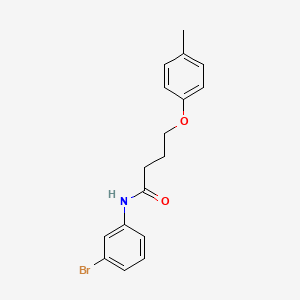
![3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanoic acid](/img/structure/B2592952.png)
![8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2592954.png)
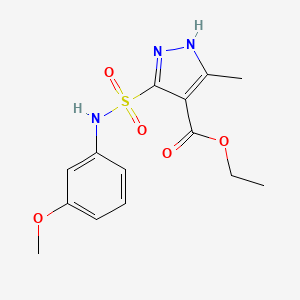

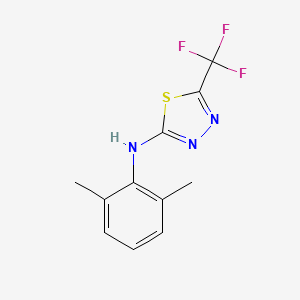
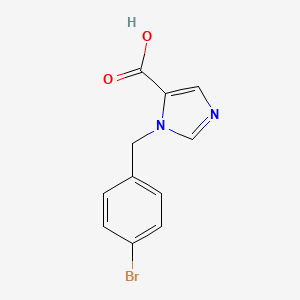

![2-(4-Chlorophenyl)-3-{[4-(3,4-dichlorophenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B2592963.png)

![6-(1,4-Diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2592965.png)

